5-Bromo-2-phenylquinazoline
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Overview
Description
5-Bromo-2-phenylquinazoline: is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. The presence of a bromine atom at the 5-position and a phenyl group at the 2-position of the quinazoline ring imparts unique chemical and biological properties to this compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-phenylquinazoline typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzonitrile with benzoyl chloride in the presence of a base, followed by bromination. The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as copper(I) iodide .
Industrial Production Methods: Industrial production of this compound may involve scalable processes such as the use of continuous flow reactors. These methods ensure high yield and purity of the compound. The use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-phenylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Properties
Molecular Formula |
C14H9BrN2 |
---|---|
Molecular Weight |
285.14 g/mol |
IUPAC Name |
5-bromo-2-phenylquinazoline |
InChI |
InChI=1S/C14H9BrN2/c15-12-7-4-8-13-11(12)9-16-14(17-13)10-5-2-1-3-6-10/h1-9H |
InChI Key |
SMFPTSVYYSNVGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C3C(=N2)C=CC=C3Br |
Origin of Product |
United States |
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